molecular formula C9H6BrF3O3 B13694128 2-[3-Bromo-4-(trifluoromethyl)phenyl]-2-hydroxyacetic acid

2-[3-Bromo-4-(trifluoromethyl)phenyl]-2-hydroxyacetic acid

Cat. No.: B13694128
M. Wt: 299.04 g/mol
InChI Key: AOMFKZDOCCGNSB-UHFFFAOYSA-N
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Description

2-[3-Bromo-4-(trifluoromethyl)phenyl]-2-hydroxyacetic acid is a high-purity chemical reagent designed for research and development applications. This compound features a phenylacetic acid core substituted with both a bromo and a trifluoromethyl group, making it a valuable synthon in medicinal chemistry and drug discovery. Research Applications and Value: The strategic incorporation of a trifluoromethyl (CF 3 ) group is a cornerstone of modern drug design. Introducing this group into organic compounds can profoundly influence their pharmacokinetic profile by affecting lipophilicity, metabolic stability, and binding affinity . This makes CF 3 -containing building blocks, like this compound, crucial for developing new chemical entities. Structurally similar bromo- and trifluoromethyl-substituted phenylacetic acids have been identified as key intermediates in the synthesis of compounds investigated for their activity against neurodegenerative diseases . Furthermore, such scaffolds are featured in compounds that target specific protein receptors, highlighting their utility in probing biological pathways . Handling and Storage: Store sealed in a dry environment at room temperature. Disclaimer: This product is for research use only and is not intended for diagnostic or therapeutic applications. It is not for human use.

Properties

Molecular Formula

C9H6BrF3O3

Molecular Weight

299.04 g/mol

IUPAC Name

2-[3-bromo-4-(trifluoromethyl)phenyl]-2-hydroxyacetic acid

InChI

InChI=1S/C9H6BrF3O3/c10-6-3-4(7(14)8(15)16)1-2-5(6)9(11,12)13/h1-3,7,14H,(H,15,16)

InChI Key

AOMFKZDOCCGNSB-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1C(C(=O)O)O)Br)C(F)(F)F

Origin of Product

United States

Preparation Methods

Synthetic Routes

The synthesis of 2-[3-Bromo-4-(trifluoromethyl)phenyl]-2-hydroxyacetic acid typically involves the following key steps:

  • Starting Material: 3-Bromo-4-(trifluoromethyl)benzene or derivatives thereof serve as the aromatic precursors.

  • Halogenation: Regioselective bromination of a phenylacetic acid or related intermediate is a common approach. For example, bromination of 4-(trifluoromethyl)phenylacetic acid with bromine in acetic acid under controlled stoichiometric (1:1 molar) and temperature conditions (20–25°C) yields the brominated product with high regioselectivity.

  • Hydroxyacetic Acid Introduction: The α-hydroxyacetic acid moiety is introduced either by direct substitution or via nucleophilic addition reactions to form the 2-hydroxyacetic acid side chain.

  • Esterification and Hydrolysis: In some routes, ester intermediates are formed and subsequently hydrolyzed to yield the free acid.

  • Purification: Recrystallization from ethanol/water mixtures or chromatographic purification (e.g., silica gel chromatography) is employed to enhance purity.

Industrial Production Considerations

Industrial scale synthesis optimizes reaction parameters such as temperature, solvent choice, and reagent stoichiometry to maximize yield and purity. Continuous flow reactors and advanced catalytic systems may be utilized to improve reaction efficiency and scalability.

Reaction Conditions and Optimization

Parameter Typical Conditions Notes
Solvent Acetic acid, acetone, methanol Solubility and reaction moderation
Temperature 20–25°C (bromination), -10°C to 45°C (others) Lower temps reduce side reactions
Reaction Time 60–90 minutes (bromination), varies Sufficient for complete conversion
Bromine Stoichiometry 1:1 molar ratio with substrate Ensures regioselectivity
Acid Catalysts Concentrated sulfuric acid (for esterification) Facilitates ester formation
Work-up Quenching with sodium carbonate, extraction with toluene or ethyl acetate Removes excess reagents and by-products
Purification Recrystallization or silica gel chromatography Enhances purity and removes impurities

Detailed Synthetic Example

A representative synthetic procedure reported involves:

  • Dissolving 4-(trifluoromethyl)phenylacetic acid in acetic acid.
  • Adding bromine dropwise at room temperature with stirring.
  • Maintaining the reaction for 60–90 minutes to ensure complete bromination.
  • Quenching the reaction with sodium carbonate solution.
  • Extracting the product with toluene or ethyl acetate.
  • Drying the organic layer over sodium sulfate and concentrating.
  • Purifying the crude product by recrystallization from ethanol/water.

This method yields this compound with high regioselectivity and purity.

Chemical Reactions and Derivatization

The compound can undergo several transformations:

Reaction Type Reagents/Conditions Major Product Formed
Oxidation Potassium permanganate (KMnO₄), Chromium trioxide (CrO₃) 2-[3-Bromo-4-(trifluoromethyl)phenyl]-2-oxoacetic acid
Reduction Lithium aluminum hydride (LiAlH₄), H₂ with Pd catalyst 2-[4-(trifluoromethyl)phenyl]-2-hydroxyacetic acid (debrominated)
Nucleophilic Substitution Sodium azide (NaN₃), Sodium thiolate (NaSR) Various substituted derivatives replacing bromine

These reactions allow for functional diversification useful in further synthetic applications or biological evaluations.

Analytical Methods for Structural Confirmation

Nuclear Magnetic Resonance (NMR) Spectroscopy

  • [^1H NMR and ^13C NMR](pplx://action/followup): Confirm substitution pattern on the aromatic ring and presence of the hydroxyacetic acid moiety.
  • [^19F NMR](pplx://action/followup): The trifluoromethyl group typically resonates around δ 120–125 ppm, providing a diagnostic signal.
  • Bromine substitution affects chemical shifts of aromatic protons due to electronic effects.

X-ray Crystallography

  • Provides detailed molecular geometry, including dihedral angles between substituents and the aromatic ring.
  • Reveals hydrogen bonding patterns such as centrosymmetric dimers with R_2^2(8) motifs.
  • Confirms the orientation of the hydroxyl group relative to the aromatic plane.

Chromatographic Methods

  • Thin-layer chromatography (TLC) and high-performance liquid chromatography (HPLC) monitor reaction progress and purity.

Summary Table of Preparation Methods

Method Step Description Key Parameters Outcome
Starting Material 3-Bromo-4-(trifluoromethyl)benzene or derivative Purity critical High regioselectivity
Bromination Bromine addition in acetic acid 1:1 molar ratio, 20–25°C, 60–90 min Selective 3-bromo substitution
Hydroxyacetic acid introduction Nucleophilic substitution or esterification Acid catalysis, controlled temp Formation of α-hydroxyacetic acid moiety
Purification Recrystallization or chromatography Ethanol/water or silica gel High purity product
Analytical confirmation NMR, X-ray crystallography, TLC/HPLC Standard spectroscopic conditions Confirmed structure and purity

The preparation of this compound is well-established through regioselective bromination of phenylacetic acid derivatives followed by introduction of the hydroxyacetic acid group. Careful control of reaction conditions such as solvent, temperature, and reagent stoichiometry is critical for optimizing yield and purity. Purification methods including recrystallization and chromatography, combined with rigorous analytical techniques like NMR and X-ray crystallography, ensure the structural integrity of the compound.

This compound’s versatile chemical reactivity enables further functionalization, expanding its utility in research and industrial applications.

Chemical Reactions Analysis

Types of Reactions

2-[3-Bromo-4-(trifluoromethyl)phenyl]-2-hydroxyacetic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-[3-Bromo-4-(trifluoromethyl)phenyl]-2-hydroxyacetic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-[3-Bromo-4-(trifluoromethyl)phenyl]-2-hydroxyacetic acid involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with enzymes and receptors, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares the target compound with its closest analogs, highlighting key structural differences and physicochemical properties:

Compound Name Structure Molecular Formula Molecular Weight (g/mol) Substituents Melting Point (°C) Solubility Applications
2-[3-Bromo-4-(trifluoromethyl)phenyl]-2-hydroxyacetic acid Phenyl ring: 3-Br, 4-CF₃; α-hydroxyacetic acid C₉H₆BrF₃O₃ (inferred) ~329.0 (estimated) Br, CF₃, OH Not reported Polar solvents (DMSO, methanol) Pharmaceutical intermediates
2-(3-Bromo-4-(trifluoromethoxy)phenyl)-2,2-difluoroacetic acid () Phenyl ring: 3-Br, 4-OCF₃; α,α-difluoroacetic acid C₉H₄BrF₅O₃ 335.02 Br, OCF₃, F₂ 87–90 Slight in DMSO, methanol Building blocks
2-(4-Bromo-2-methoxyphenyl)acetic acid () Phenyl ring: 4-Br, 2-OCH₃; acetic acid C₉H₉BrO₃ 245.07 Br, OCH₃ Not reported Not reported Synthetic intermediates
3-Bromo-4-[1,1,2-trifluoro-2-(trifluoromethoxy)ethoxy]phenylacetic acid () Phenyl ring: 3-Br; complex ether chain (CF₃O-CF₂-ethoxy); acetic acid C₁₁H₇BrF₆O₄ 397.06 Br, CF₃O-CF₂-ethoxy Not reported Not reported Specialty chemicals
3-Bromo-4-hydroxyphenylacetic acid () Phenyl ring: 3-Br, 4-OH; acetic acid C₈H₇BrO₃ 231.05 Br, OH Not reported Higher in polar solvents Biochemical research

Key Comparisons

Electron-Withdrawing Effects: The trifluoromethyl (CF₃) group in the target compound enhances electron-withdrawing effects compared to methoxy (OCH₃) () or hydroxyl (OH) (). The trifluoromethoxy (OCF₃) group in ’s compound introduces similar electron withdrawal but with lower steric hindrance than CF₃.

Solubility and Hydrogen Bonding :

  • The α-hydroxy group in the target compound improves solubility in polar solvents (e.g., DMSO) relative to the α,α-difluoro analog (), which has reduced hydrogen-bonding capacity .
  • The hydroxyl substituent in ’s compound further enhances hydrophilicity compared to halogenated analogs.

Thermal Stability: The CF₃ group likely increases thermal stability compared to non-fluorinated analogs (e.g., ’s methoxy derivative). ’s compound (melting point 87–90°C) suggests fluorinated analogs exhibit moderate thermal stability .

Synthetic Utility :

  • The target compound’s bromo substituent allows further functionalization via cross-coupling reactions, similar to intermediates in and .
  • and highlight the use of brominated phenylacetic acids as precursors for pharmaceuticals and agrochemicals .

Research Findings and Implications

  • Pharmaceutical Relevance: Bromine and CF₃ groups are common in kinase inhibitors and anti-inflammatory agents.
  • Material Science : The high electronegativity of CF₃ may improve stability in polymers or coatings, though direct data are lacking.
  • Challenges : The hydroxy group may necessitate protective-group strategies during synthesis, as seen in ’s use of tert-butyl esters .

Biological Activity

2-[3-Bromo-4-(trifluoromethyl)phenyl]-2-hydroxyacetic acid (often referred to as 2-Bromo-4-trifluoromethylphenylacetic acid) is a compound of interest due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound has the following chemical structure:

  • Chemical Formula : C9H6BrF3O2
  • Molecular Weight : 189.05 g/mol
  • CAS Number : 1214339-48-6

The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors involved in inflammatory processes. The trifluoromethyl group enhances its lipophilicity, potentially increasing its bioavailability and interaction with cellular membranes.

Biological Activities

  • Anti-inflammatory Properties :
    • The compound has been shown to inhibit cyclooxygenase (COX) enzymes, which play a critical role in the inflammatory response. In vitro studies indicated that it exhibits moderate inhibitory effects on COX-2, a key enzyme involved in the synthesis of pro-inflammatory prostaglandins .
  • Antioxidant Activity :
    • Research suggests that this compound possesses antioxidant properties, which may contribute to its anti-inflammatory effects by scavenging free radicals and reducing oxidative stress .
  • Inhibition of Lipoxygenases :
    • The compound has demonstrated inhibitory activity against lipoxygenases (LOX), particularly LOX-15, which is involved in the production of leukotrienes implicated in various inflammatory diseases .

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReference
Anti-inflammatoryModerate inhibition of COX-2
AntioxidantFree radical scavenging
Lipoxygenase InhibitionInhibition of LOX-15

Case Study: Inhibition of Amyloidogenesis

A study evaluated the potential of non-steroidal anti-inflammatory drugs (NSAIDs), including derivatives related to this compound, in inhibiting amyloid formation associated with Alzheimer’s disease. The findings suggested that compounds with similar structural features could influence amyloidogenesis through anti-inflammatory pathways .

Q & A

Q. What are the common synthetic routes for preparing 2-[3-Bromo-4-(trifluoromethyl)phenyl]-2-hydroxyacetic acid, and what reaction conditions are critical for optimizing yield and purity?

  • Methodological Answer : The compound can be synthesized via regioselective bromination of a precursor phenylacetic acid derivative. A reported approach involves reacting 4-(trifluoromethyl)phenylacetic acid with bromine in acetic acid under controlled stoichiometric conditions (1:1 molar ratio). Key parameters include:
  • Solvent : Acetic acid ensures solubility and moderates reactivity.
  • Temperature : Room temperature (20–25°C) minimizes side reactions.
  • Reaction Time : 60–90 minutes for complete bromination .
    Post-synthesis, purification via recrystallization (e.g., using ethanol/water mixtures) enhances purity. Monitoring by TLC or HPLC is recommended to confirm completion .

Q. What spectroscopic and crystallographic techniques are recommended for confirming the structure of this compound?

  • Methodological Answer :
  • NMR Spectroscopy : 1^1H and 13^{13}C NMR identify substituent positions (e.g., bromine and trifluoromethyl groups). The deshielding effect of the trifluoromethyl group (δ120125\delta \sim120–125 ppm in 19^{19}F NMR) and bromine’s electronic effects on aromatic protons are diagnostic .
  • X-ray Crystallography : Resolves molecular geometry, hydrogen-bonding motifs (e.g., centrosymmetric dimers with R22(8)R_2^2(8) motifs), and dihedral angles between substituents and the phenyl ring. For example, the hydroxyl group’s orientation relative to the aromatic plane can be quantified .

Q. How do the electron-withdrawing properties of bromo and trifluoromethyl groups influence the compound’s reactivity in substitution or addition reactions?

  • Methodological Answer :
  • Electronic Effects : Bromine and trifluoromethyl groups reduce electron density on the phenyl ring, directing electrophilic attacks to meta/para positions. For instance, Suzuki coupling reactions require palladium catalysts to activate the C–Br bond .
  • Steric Effects : The trifluoromethyl group’s bulkiness may hinder reactions at the 4-position, favoring reactivity at the 3-bromo site. Computational modeling (e.g., DFT) can predict regioselectivity .

Advanced Research Questions

Q. How can computational methods like quantum chemical calculations be applied to predict reaction pathways or optimize synthesis conditions for this compound?

  • Methodological Answer :
  • Reaction Path Search : Tools like GRRM or AFIR (Artificial Force-Induced Reaction) map potential energy surfaces to identify intermediates and transition states. For bromination, this predicts regioselectivity and byproduct formation .
  • Solvent Optimization : COSMO-RS simulations model solvent effects on reaction kinetics, guiding solvent selection (e.g., acetic acid vs. DCM) .
  • Machine Learning : Training models on existing bromination datasets (e.g., reaction yields vs. substituents) can recommend optimal conditions for new derivatives .

Q. What strategies are effective in resolving contradictions between experimental data (e.g., NMR shifts vs. X-ray structures) when characterizing this compound?

  • Methodological Answer :
  • Cross-Validation : Compare NMR-derived coupling constants with X-ray torsion angles. For example, discrepancies in hydroxyl group orientation may arise from dynamic effects in solution vs. solid-state rigidity .
  • DFT-NMR Calculations : Compute theoretical chemical shifts using Gaussian or ORCA software, aligning them with experimental data to validate structural assignments .
  • Variable-Temperature NMR : Probe conformational flexibility by analyzing signal coalescence at elevated temperatures .

Q. What are the challenges in scaling up the synthesis of this compound from milligram to gram scales while maintaining purity, and how can process parameters be systematically optimized?

  • Methodological Answer :
  • Kinetic Control : At larger scales, exothermic bromination requires precise temperature control (e.g., jacketed reactors) to prevent decomposition .
  • Purification : Switch from recrystallization to column chromatography (e.g., silica gel with hexane/ethyl acetate gradients) for higher throughput .
  • Process Analytical Technology (PAT) : Use in-line FTIR or Raman spectroscopy to monitor reaction progress and impurity profiles in real time .

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